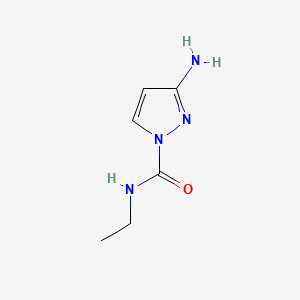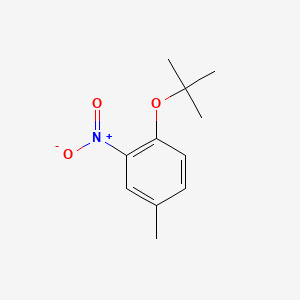![molecular formula C7H6N2O B583105 Imidazo[1,2-a]pyridin-3-ol CAS No. 150359-29-8](/img/structure/B583105.png)
Imidazo[1,2-a]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridin-3-ol is a heterocyclic compound that belongs to the imidazopyridine family This class of compounds is known for its diverse biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ol is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been utilized as the core backbone for the development of covalent inhibitors, specifically as novel KRAS G12C inhibitors . KRAS G12C is a common mutation in various cancers and is thus a primary target of this compound .
Mode of Action
The compound interacts with its targets through covalent bonding . This interaction results in the inhibition of the target protein, disrupting its normal function and leading to potential therapeutic effects .
Biochemical Pathways
The compound’s action affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting key components of this pathway, the compound can potentially slow or halt the progression of certain cancers .
Result of Action
The compound’s action results in the inhibition of the KRAS G12C-mutated cells, leading to potential anticancer effects . Preliminary bio-evaluation screening delivered compound I-11, a derivative of this compound, as a potent anticancer agent .
Action Environment
The compound’s wide range of applications in medicinal chemistry suggests it may be effective in various biological environments .
Biochemical Analysis
Cellular Effects
Imidazo[1,2-a]pyridin-3-ol has been found to exhibit significant effects on various types of cells and cellular processes . It has been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, and it has been found that these effects vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins . The effects of this compound on its localization or accumulation are currently being studied.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-ol typically involves the cyclization of 2-aminopyridine derivatives with suitable electrophiles. One common method is the condensation of 2-aminopyridine with α-haloketones in the presence of a base. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products: The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted this compound compounds.
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents for treating infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-b]pyridazine
These compounds, while structurally related, exhibit distinct chemical and biological behaviors, highlighting the versatility and uniqueness of imidazo[1,2-a]pyridin-3-ol.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-8-6-3-1-2-4-9(6)7/h1-5,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZXJLHKXVOHJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666137 |
Source


|
| Record name | Imidazo[1,2-a]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150359-29-8 |
Source


|
| Record name | Imidazo[1,2-a]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Does Imidazo[1,2-a]pyridin-3-ol exhibit bioluminescence when paired with the NanoKAZ/NanoLuc luciferase system?
A1: Despite incorporating structural elements found in actual NanoKAZ/NanoLuc substrates, this compound did not display bioluminescence with this luciferase system. []
Q2: How does the chemiluminescence of this compound manifest?
A2: While not bioluminescent with the tested luciferase, this compound exhibits chemiluminescence in a phosphate buffer solution. The intensity of the emitted light signal varies and can be further enhanced by adding a quaternary ammonium salt to the buffer. [] This approach was crucial for determining the emission spectra of this and other luciferin analogs in the study.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








